1,12-Diisocyanatododecane

Description

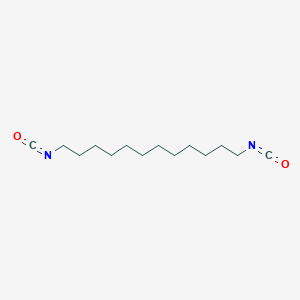

Structure

3D Structure

Propriétés

IUPAC Name |

1,12-diisocyanatododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNDFCFPJQPVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCN=C=O)CCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369848 | |

| Record name | 1,12-Diisocyanatododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13879-35-1 | |

| Record name | 1,12-Diisocyanatododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-Diisocyanatododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development for 1,12 Diisocyanatododecane

Approaches to the Synthesis of 1,12-Diisocyanatododecane

The methodologies for synthesizing this compound can be broadly categorized into conventional routes that rely on petrochemical feedstocks and hazardous reagents, and emerging bio-based pathways that leverage renewable materials and greener chemical principles.

Conventional Synthetic Routes

Historically, the industrial production of aliphatic diisocyanates like this compound has been dominated by processes that utilize petroleum-derived raw materials. A common method involves the phosgenation of the corresponding diamine, in this case, 1,12-diaminododecane. This process, while effective, involves the use of highly toxic phosgene (B1210022) gas and results in the formation of corrosive hydrogen chloride (HCl) as a byproduct, presenting significant safety and environmental challenges. universityofcalifornia.eduresearchgate.net

The precursor, 1,12-dodecanedioic acid (DDDA), is also traditionally produced from butadiene through a multi-step chemical process. wikipedia.org This process includes the cyclotrimerization of butadiene to cyclododecatriene, followed by hydrogenation to cyclododecane (B45066). The cyclododecane is then oxidized to a mixture of cyclododecanol (B158456) and cyclododecanone, which is finally treated with nitric acid to yield DDDA. wikipedia.org This conventional route is energy-intensive and relies on non-renewable fossil fuels.

Precursor Compounds and Intermediate Reactions

The synthesis of this compound, whether through conventional or bio-based routes, involves several key precursor compounds and intermediate reactions.

The primary precursor for this compound is 1,12-dodecanedioic acid (DDDA) . wikipedia.orgconfex.com As mentioned, DDDA can be produced from petrochemical sources or through biological processes. A sustainable method for DDDA production involves the hydrodeoxygenation of renewable feedstocks like palm kernel oil or coconut oil to produce dodecane (B42187), which is then subjected to microbial oxidation using yeasts such as Candida tropicalis to yield DDDA. confex.com

In the phosgene-free synthesis via the Curtius rearrangement, DDDA is first converted to a corresponding derivative, typically a diacid chloride or diester. This is then reacted with a source of azide (B81097), often sodium azide, to form the intermediate dodecanedioyl diazide . This acyl azide is a high-energy intermediate that, upon heating, undergoes the Curtius rearrangement, losing nitrogen gas to form this compound. acs.org

An alternative pathway within the Curtius rearrangement framework involves the formation of hydrazides . In this approach, the dicarboxylic acid is converted to a dihydrazide, which is then treated with a nitrosating agent to form the acyl azide intermediate. universityofcalifornia.eduacs.org

The following table outlines the key precursors and intermediates in the synthesis of this compound.

| Compound | Role | Synthetic Route |

| 1,12-Dodecanedioic acid (DDDA) | Primary Precursor | Conventional (from butadiene), Bio-based (from vegetable oils via fermentation). wikipedia.orgconfex.com |

| 1,12-Diaminododecane | Precursor | Conventional (phosgenation route). researchgate.net |

| Dodecanedioyl diazide | Intermediate | Phosgene-free (Curtius rearrangement). acs.org |

| Dodecanedioyl dihydrazide | Intermediate | Phosgene-free (Curtius rearrangement). universityofcalifornia.eduacs.org |

The development of efficient and sustainable methods for producing these precursors is as critical as the final conversion to the diisocyanate for achieving a truly green manufacturing process.

Formation of Biscarbamates via Reaction with Alcohols

The reaction of diisocyanates with alcohols to form biscarbamates, also known as bisurethanes, is a fundamental process in polyurethane chemistry. This reaction serves not only as a method for the synthesis of well-defined oligomers but also as a model for understanding the reactivity of isocyanate groups. The reaction involves the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group, resulting in the formation of a urethane (B1682113) linkage. In the case of this compound, a difunctional isocyanate, this reaction can proceed at both ends of the molecule to yield a biscarbamate.

The general reaction can be represented as:

OCN-(CH₂)₁₂-NCO + 2 R-OH → R-O-CO-NH-(CH₂)₁₂-NH-CO-O-R

The kinetics and outcome of this reaction are influenced by several factors, including the structure of the alcohol, the presence of catalysts, and the reaction conditions such as temperature and solvent. While specific kinetic data for the reaction of this compound with a wide range of alcohols is not extensively detailed in publicly available literature, the principles of isocyanate-alcohol reactions are well-established. For instance, the reactivity of the isocyanate groups can be influenced by the nature of the alcohol, with primary alcohols generally being more reactive than secondary and tertiary alcohols due to steric hindrance.

Development of Bio-Based Polyols for Polyurethane Synthesis

A significant advancement in the field of polyurethane synthesis is the development and utilization of bio-based polyols derived from renewable resources. ethernet.edu.etmdpi.com These "green" polyols offer a sustainable alternative to traditional petroleum-based polyols. ethernet.edu.et Vegetable oils, such as castor oil and soybean oil, are prominent feedstocks for the production of bio-polyols due to their abundance and inherent chemical functionality. nih.gov

Castor oil is a natural polyol, as its primary component, ricinoleic acid, contains a hydroxyl group. mdpi.com Other vegetable oils can be chemically modified to introduce hydroxyl groups, typically through processes like epoxidation followed by ring-opening, or ozonolysis followed by reduction. The resulting bio-polyols possess a range of functionalities and molecular weights, which in turn influence the properties of the final polyurethane material.

The synthesis of polyurethanes from this compound and bio-based polyols follows the same fundamental polyaddition reaction as with conventional polyols. The hydroxyl groups of the bio-polyol react with the isocyanate groups of this compound to form a crosslinked polymer network. The long aliphatic chain of this compound can impart flexibility and hydrophobicity to the resulting polyurethane.

Table 1: Examples of Bio-Based Polyols and Their Precursors

| Bio-Based Polyol | Precursor | Key Chemical Transformation |

| Castor Oil Polyol | Castor Oil | Naturally occurring hydroxyl groups |

| Soybean Oil Polyol | Soybean Oil | Epoxidation of double bonds followed by ring-opening with a hydroxyl-containing compound |

| Canola Oil Polyol | Canola Oil | Ozonolysis of double bonds followed by hydrogenation |

The properties of the resulting bio-based polyurethanes can be tailored by varying the type of bio-polyol, the NCO/OH ratio, and the specific diisocyanate used. Research in this area is focused on optimizing the synthesis process to achieve materials with desired mechanical, thermal, and biodegradable properties for a wide range of applications, including foams, coatings, and elastomers. researchgate.net

Table 2: Characterization of Polyurethanes from Bio-Based Polyols

| Polyurethane System | Characterization Technique | Observed Features |

| Bio-polyol + Diisocyanate | Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance of the NCO peak (around 2270 cm⁻¹), appearance of NH and C=O stretching bands of the urethane linkage. wikimedia.orgsci-hub.seresearchgate.netescholarship.orgresearchgate.net |

| Bio-polyol + Diisocyanate | Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the protons and carbons in the polyurethane backbone, confirming the structure. wikimedia.orgsci-hub.se |

The development of synthetic methodologies for diisocyanates like this compound, coupled with the increasing availability of diverse bio-based polyols, is paving the way for the creation of more sustainable and high-performance polyurethane materials.

Polymerization Mechanisms and Macromolecular Architecture with 1,12 Diisocyanatododecane

Polyurethane Formation via Reaction with Polyols and Chain Extenders

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. The resulting polymer is a segmented copolymer, typically composed of alternating soft segments (SS), derived from a macrodiol, and hard segments (HS), formed by the diisocyanate and a chain extender. iaea.org This microphase separation of hard and soft segments is crucial to the final properties of the polyurethane. iaea.org

The fundamental reaction in polyurethane formation is the addition of an alcohol (from a polyol or diol chain extender) to an isocyanate group, creating a urethane (B1682113) linkage (-NH-CO-O-). mdpi.com The reaction is a nucleophilic addition to the carbon atom of the isocyanate group.

The kinetics of this reaction can be complex. While it can proceed without a catalyst, the process is often accelerated by catalysts like dibutyltin (B87310) dilaurate. echemi.comresearchgate.net The reaction rate is influenced by the structure of both the isocyanate and the alcohol. For aliphatic isocyanates like 1,12-diisocyanatododecane, the reactivity of the two isocyanate groups can differ, especially after one has reacted. rsc.org The reaction often follows second-order kinetics, but deviations can occur due to autocatalysis by the urethane product itself. mdpi.com

Proposed Reaction Mechanisms for Urethane Formation:

| Mechanism Type | Description | Key Intermediates/States |

| Bimolecular 1-Step | Direct addition of the alcohol's hydroxyl group to the C=N bond of the isocyanate. rwth-aachen.de | 4-ring transition state or a zwitterionic transition state. rwth-aachen.de |

| Auto-Catalytic | Additional alcohol molecules act as catalysts, facilitating proton transfer and lowering the activation energy. nih.gov | Transition states involving multiple alcohol molecules. nih.gov |

| 2-Step via Isourethane | The hydroxyl group first adds to the C=O bond of the isocyanate to form an unstable isourethane intermediate, which then isomerizes to the stable urethane. rwth-aachen.de | Isourethane intermediate. rwth-aachen.de |

The molecular structure of the diisocyanate is a primary determinant of the final properties of the polyurethane. nih.gov The use of an aliphatic diisocyanate like this compound, as opposed to a more common aromatic one like 4,4'-methylene diphenyl diisocyanate (MDI), imparts distinct characteristics.

The long, flexible C12 chain of this compound contributes to:

Increased Flexibility: The aliphatic backbone is less rigid than aromatic or cycloaliphatic structures, leading to polymers with lower modulus and higher elongation. researchgate.net

Enhanced Thermal Stability: Polyurethanes based on aliphatic diisocyanates can exhibit superior thermal stability compared to their aromatic counterparts. researchgate.net

Distinct Phase Separation: The linear and symmetric nature of the dodecane (B42187) chain can promote better packing and crystallinity within the hard segments, leading to a higher degree of phase separation between hard and soft segments. researchgate.net This well-defined microphase separation is critical for developing desirable elastomeric properties.

Comparative Properties of Polyurethanes Based on Diisocyanate Structure

| Property | Aliphatic Diisocyanate (e.g., this compound) | Aromatic Diisocyanate (e.g., MDI) |

| Stiffness/Modulus | Generally Lower researchgate.net | Generally Higher researchgate.net |

| Tensile Strength | Can be lower for the same HS content researchgate.net | Generally Higher researchgate.net |

| Hard Segment Crystallinity | Potentially Higher researchgate.net | Lower, more amorphous hard domains nih.gov |

| Glass Transition Temp. (Tg) | Lower Hard Segment Tg researchgate.net | Higher Hard Segment Tg researchgate.net |

| UV Stability | Excellent (no aromatic rings to form chromophores) | Poor (prone to yellowing) |

Chain extenders are low-molecular-weight diols or diamines that react with the diisocyanate to form the hard segments of the polyurethane. iaea.orgechemi.com They play a crucial role in building molecular weight and controlling the morphology and properties of the final polymer. iaea.org

The choice of chain extender significantly impacts the polymer network:

Hard Segment Content: Increasing the amount of chain extender raises the hard segment content, which generally increases the polymer's modulus, tensile strength, and hardness. researchgate.netmdpi.com

Hydrogen Bonding: Chain extenders introduce additional urethane (or urea (B33335), if a diamine) groups, increasing the density of hydrogen bonds. These bonds act as physical crosslinks, reinforcing the hard domains and enhancing mechanical properties. iaea.orgmdpi.com

Phase Separation: The structure of the chain extender affects the regularity and packing of the hard segments. Linear chain extenders like 1,4-butanediol (B3395766) (BDO) tend to promote better-ordered, more crystalline hard domains and thus more distinct phase separation, compared to branched extenders. mdpi.com

Polyurea Synthesis and Structural Variations

Polyurea polymers are characterized by urea linkages (-NH-CO-NH-) and are typically formed by the reaction of a diisocyanate with multifunctional amines. mdpi.com These reactions are generally much faster than those with alcohols.

When this compound is reacted with a multifunctional amine, such as a diamine, a linear polyurea is formed. The reaction is a rapid, exothermic step-growth polymerization. The resulting urea linkages are capable of forming strong, bidentate hydrogen bonds, which leads to polymers with high melting points, excellent thermal stability, and high cohesive energy. The use of amines with functionality greater than two allows for the creation of cross-linked polyurea networks, resulting in thermoset materials.

Polyurea can also be formed using water as a reactant with the diisocyanate, a pathway often employed in moisture-curing systems. mdpi.com This is a two-step process:

An isocyanate group first reacts with water to form an unstable carbamic acid intermediate. mdpi.comresearchgate.net

This carbamic acid spontaneously decomposes, releasing a molecule of carbon dioxide (CO2) and forming a primary amine. mdpi.comresearchgate.net

The newly formed primary amine is highly reactive and immediately reacts with another isocyanate group to form a stable urea linkage. mdpi.com The CO2 generated during this process can act as a blowing agent to create polyurea foams. This water-driven pathway is significantly slower than the direct reaction with amines, allowing for more controllable processing in certain applications. mdpi.com

Crosslinking Chemistry of this compound

This compound (DDI) serves as a versatile crosslinking agent in the formation of various polymer networks. Its long, flexible aliphatic chain and reactive isocyanate end groups allow for the creation of crosslinked structures with tailored properties. The following sections explore its application in modifying the structure and properties of gelatin and cellulose (B213188) derivatives.

Gelatin, a natural biopolymer, often requires crosslinking to enhance its mechanical properties and thermal stability for various applications. While traditional crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in combination with N-hydroxysuccinimide (NHS) are effective, they create rigid structures by forming bonds between amino and carboxyl groups. nih.gov This can lead to a threefold reduction in pore size. nih.gov The use of diisocyanates like DDI offers an alternative approach to modify the properties of gelatin-based hydrogels. The isocyanate groups of DDI react with the functional groups present in the gelatin structure, such as amine and hydroxyl groups, to form urea and urethane linkages, respectively. This crosslinking process can significantly alter the thermal stability and mechanical strength of the resulting hydrogel. The degree of crosslinking and, consequently, the final properties of the material can be controlled by adjusting the concentration of DDI. Thermal analysis of crosslinked gelatin hydrogels typically reveals a multi-stage decomposition process, with the initial weight loss attributed to the evaporation of absorbed and bound water. nih.gov

Table 1: Mechanical Properties of Unmodified and Crosslinked Gelatin Hydrogels

| Sample | Tensile Strength [kPa] | Elongation [%] | Young's Modulus [kPa] |

| Gelatin 20% | 31.68 ± 9.66 | 39.23 ± 2.98 | 37.60 ± 5.00 |

| EDC-NHS | 67.91 ± 7.13 | 74.77 ± 11.71 | 99.43 ± 11.83 |

The precise alignment and stabilization of liquid crystal domains are critical for the performance of various electro-optical devices. Cellulose derivatives, due to their inherent structural properties, can be used as alignment layers. Crosslinking these derivatives with diisocyanates such as this compound can permanently lock in a desired molecular orientation, leading to improved device stability and performance. The long aliphatic chain of DDI provides flexibility to the crosslinked network, which can be advantageous in applications requiring robust yet conformable films. The crosslinking reaction involves the isocyanate groups of DDI reacting with the hydroxyl groups on the cellulose backbone, forming stable urethane linkages. This process creates a durable, three-dimensional polymer network that effectively templates the liquid crystal molecules.

Advanced Polymerization Techniques

The unique reactivity of this compound makes it a suitable monomer for advanced polymerization techniques to create polymers with controlled porosity and architecture.

Polymerization-induced phase separation (PIPS) is a powerful method for creating porous polymer structures without the need for a template. dntb.gov.ua This process involves a polymerization reaction that occurs in a solvent, where the growing polymer becomes insoluble and phase separates from the solution. arxiv.orgarxiv.org The morphology of the resulting porous material is influenced by reaction conditions such as monomer concentration and temperature. researchgate.net

In the context of this compound, its reaction with multifunctional thiols, such as 1,3,5-trimercaptobenzene or pentaerythritol (B129877) tetrakis(3-mercaptopropionate), in a solvent like toluene (B28343) can lead to the formation of porous polymers. researchgate.net The resulting structure often consists of interconnected globules, with diameters in the range of 5-10 micrometers. researchgate.net These porous polymers are typically soft, flexible, and capable of absorbing various solvents. researchgate.net The mechanical properties, such as the Young's modulus, of these materials can be tuned by altering the initial monomer concentration. researchgate.net

Table 2: Influence of Solvent on Polymer Structure in Reactions with Diisocyanates

| Solvent | Resulting Polymer Structure |

| Toluene | Porous polymers with connected globules (5-10 μm diameter) |

| Tetrahydrofuran (THF) | Transparent gels |

| N,N'-dimethylformamide (DMF) | Transparent gels with higher Young's modulus than those prepared in THF |

Sol-gel processing is a wet-chemical technique used for the fabrication of solid materials from a chemical solution. In the synthesis of polyurea aerogels, this process involves the reaction of diisocyanates with water or multifunctional amines to form a sol, which then undergoes gelation to form a continuous network within the solvent. mdpi.com

This compound can be used in the synthesis of polyurea aerogels. The reaction of the isocyanate groups with water results in the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. mdpi.com The newly formed amine rapidly reacts with another isocyanate group to create a urea linkage, forming the backbone of the polyurea network. mdpi.com This process, often catalyzed by a tertiary amine like triethylamine, leads to the formation of a gel. mdpi.com Subsequent removal of the solvent from the gel network, typically through supercritical drying, yields a highly porous and low-density aerogel. nih.govfraunhofer.de The resulting polyurea aerogels can exhibit low shrinkage, high porosity (around 90-91% v/v), and hydrophobic properties. mdpi.com

Table 3: Properties of Polyurea Aerogels Synthesized via Sol-Gel Processing

| Property | Value Range |

| Shrinkage Factor | 1.14 - 2.95 |

| Bulk Density | 0.098 - 0.116 g·cm⁻³ |

| Porosity | 90 - 91% v/v |

Material Design and Application Domains of 1,12 Diisocyanatododecane Based Polymers

Thermoplastic Polyurethane Elastomers (TPUs)

Thermoplastic polyurethanes are a class of block copolymers known for their excellent elasticity and processability. They are synthesized from a diisocyanate, a polyol (soft segment), and a chain extender (which reacts with the diisocyanate to form the hard segment). The use of 1,12-diisocyanatododecane allows for the creation of TPUs with entirely aliphatic hard segments, which can offer advantages in terms of transparency and resistance to degradation.

The synthesis of segmented thermoplastic polyurethane elastomers can be achieved through a one-step solvent polymerization procedure involving a diisocyanate, a corresponding diol as a chain extender, and a macrodiol for the soft segments. When this compound is reacted with a long-chain diol like 1,12-dodecanediol, it forms entirely aliphatic hard segments. These are then combined with a soft segment, such as carbohydrate-based poly(trimethylene glycol), to produce the final TPU.

A notable example is the synthesis of a polyurethane-polyether copolymer, designated as TPU-C12PPDO2000-59wt%, which is based on the commercial mid-chain aliphatic monomers this compound and 1,12-dodecanediol. This specific formulation contains a significant weight fraction of a polyether diol soft segment. The resulting copolymers are typically transparent, with opacity increasing with the hard segment content.

Table 1: Molecular Characteristics of a TPU with this compound-Based Hard Segments

| Property | Value |

| Designation | TPU-C12PPDO2000-59wt% |

| Hard Segment Monomers | This compound, 1,12-dodecanediol |

| Soft Segment | Poly(trimethylene glycol) (Mn = 2000 g/mol ) |

| Mn ( g/mol ) from ¹H NMR | 3 - 5 x 10⁴ |

| Mw/Mn (from GPC) | ~1.7 |

This table presents the molecular weight characteristics of a thermoplastic polyurethane elastomer synthesized with entirely aliphatic hard segments derived from this compound.

The distinct properties of thermoplastic polyurethanes arise from the microphase separation of the hard and soft segments. The hard segments, composed of the diisocyanate and chain extender, tend to aggregate into ordered, often crystalline, domains that act as physical crosslinks, providing strength and dimensional stability. The amorphous soft segments, typically with a low glass transition temperature, impart flexibility and elasticity to the material.

The extent of this phase separation is crucial in determining the final properties of the TPU. In TPUs with aliphatic hard segments derived from this compound, hydrogen bonding between the urethane (B1682113) groups plays a significant role in the formation of these hard domains. The urethane amide groups can form hydrogen bonds with the urethane carbonyl groups within the hard segments, promoting the formation of well-defined hard domains. Additionally, hydrogen bonding can occur between the urethane amide groups and the ether groups of the soft segments, leading to a degree of phase mixing. The balance between these interactions influences the degree of phase separation. Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to investigate the extent of hydrogen bonding and, consequently, the degree of phase separation in these materials.

The viscoelastic properties of thermoplastic polyurethanes are a direct consequence of their two-phase microstructure. The material's response to an applied stress is a combination of the elastic behavior of the crosslinked hard domains and the viscous flow of the soft segment chains. This behavior is highly dependent on temperature and the frequency of the applied stress.

Polyurea Aerogels

Polyurea aerogels are a class of highly porous, low-density materials with a three-dimensional network structure. They are typically synthesized through the reaction of a di- or polyisocyanate with a polyamine or water. The use of this compound in the synthesis of polyurea aerogels can influence the morphology and properties of the resulting material.

Polyurea aerogels can be produced in various forms, including monolithic structures and particulate or spherical beads. The formation of particulate aerogels can be advantageous for applications where a high surface area and ease of handling are desired.

Research has shown that polyurea aerogel powders can be prepared from the reaction of various alkyl diisocyanates, including this compound, with a multifunctional amine such as tetrakis(4-aminophenyl)methane (B1314661) in a solvent like dimethylformamide (DMF) at room temperature. The subsequent addition of a non-solvent, such as acetone, induces precipitation, resulting in the formation of spherical particles. The size of these spherical particles is typically on the order of hundreds of nanometers. This method provides a route to producing polyurea aerogels in a particulate form directly from the synthesis process.

The microstructure and porosity of polyurea aerogels are critical to their performance in various applications. These properties can be controlled by carefully manipulating the synthesis parameters. Key factors that influence the final aerogel structure include the choice of monomers, the concentration of reactants, the type of solvent, and the gelation and drying conditions.

In the synthesis of polyurea aerogels, the crosslink density of the polymer network plays a crucial role in determining the pore size distribution. By adjusting the molar ratio of the reactants, the degree of crosslinking can be controlled. Generally, a lower crosslink density leads to a broadening of the pore size distribution and a shift towards larger pore diameters.

The choice of diisocyanate, such as this compound with its long, flexible aliphatic chain, can influence the formation of the gel network and, consequently, the final microstructure. While specific studies detailing the precise impact of this compound on porosity control are limited, the general principles of aerogel synthesis suggest that its flexibility could lead to different network formations compared to more rigid aromatic diisocyanates. The resulting aerogels are typically mesoporous materials, with properties that can be tailored for specific applications.

Table 2: General Properties of Crosslinked Polyurea Aerogels

| Property | Range |

| Mean Pore Diameter (nm) | 9 - 16 |

| Bulk Density (g/cm³) | 0.19 - 0.26 |

| Porosity (%) | 79 - 86 |

| Surface Area (m²/g) | 106 - 309 |

This table provides a general overview of the typical properties of crosslinked polyurea aerogels, which can be influenced by the choice of monomers, including aliphatic diisocyanates like this compound.

Bio-Based Polymers and Sustainable Materials

The growing demand for environmentally sustainable materials has driven the development of bio-based polymers. This compound is a valuable monomer in this field, contributing to the creation of polyurethanes with significant renewable content and biodegradable properties.

The integration of this compound into bio-based polyurethanes is achieved by reacting it with polyols derived from renewable resources. ethernet.edu.etthescipub.com These bio-polyols can be sourced from vegetable oils (like castor oil), lignocellulosic biomass, or through the polymerization of bio-derived monomers like lactic acid (to form polylactide polyols) and ε-caprolactone. ethernet.edu.etnih.govmdpi.com

In the polyurethane architecture, the segment derived from this compound and a chain extender forms the "hard segment," which is responsible for properties like mechanical strength and thermal stability. nih.gov The bio-polyol forms the "soft segment," which imparts flexibility and elastomeric properties. nih.gov The long, linear C12 aliphatic chain of this compound contributes to increased chain mobility and flexibility in the final polymer.

The properties of these bio-based polyurethanes can be precisely tailored by selecting the type of bio-polyol, as summarized in the table below. This strategic combination allows for the development of materials that balance performance with sustainability.

Table 1: Influence of Bio-Polyol Type on Properties of Polyurethanes Synthesized with Aliphatic Diisocyanates

| Bio-Polyol Type | Source | Anticipated Enhanced Properties in Polyurethane |

|---|---|---|

| Vegetable Oil-Based Polyols (e.g., from Castor Oil) | Plant-based oils | Increased flexibility, hydrophobicity, and good thermal stability. techscience.cn |

| Polylactide (PLA) Polyols | Fermentation of corn starch/sugarcane | Enhanced biodegradability and improved mechanical strength. nih.gov |

| Polycaprolactone (PCL) Polyols | Ring-opening polymerization of ε-caprolactone | Excellent biocompatibility, biodegradability, and high flexibility. ethernet.edu.et |

A primary strategy in designing biodegradable polymers for biomedical applications is the selection of monomers that degrade into non-toxic, biocompatible byproducts. core.ac.uk Aliphatic diisocyanates, such as this compound, are preferred over their aromatic counterparts because their degradation products are considered non-carcinogenic. bezwadabiomedical.com

The design of biodegradable polyurethanes based on this compound typically involves its combination with polyester (B1180765) polyols like poly(ε-caprolactone) (PCL) or polylactide (PLA). nih.govbezwadabiomedical.com The resulting poly(ester-urethane) structure contains hydrolytically susceptible ester linkages within its soft segment. researchgate.net This makes the soft segment the primary site for degradation, allowing the polymer matrix to break down under physiological conditions.

The degradation rate and mechanical properties of the system can be controlled by:

The molecular weight of the polyester polyol: Higher molecular weight polyols generally lead to slower degradation rates.

This design approach enables the creation of robust yet degradable materials suitable for temporary medical implants and other applications where persistence in the environment or body is undesirable.

Controlled Release Systems

The unique properties of biodegradable polyurethanes derived from long-chain aliphatic diisocyanates make them excellent candidates for controlled release systems, particularly in the field of drug delivery.

Biodegradable polyurethanes are increasingly used to create nanoparticles, micelles, and other carrier systems for targeted and controlled drug delivery. frontiersin.org These systems can encapsulate therapeutic agents, protecting them from premature degradation and releasing them at a controlled rate at the target site.

A notable example involves the development of amphiphilic aliphatic polyurethane (APU) nanocarriers for anti-cancer therapy. nih.gov In this research, thermoresponsive nanoparticles were synthesized through a polycondensation process involving L-lysine monomers and 1,12-dodecanediol . nih.gov While this study used the diol counterpart, it highlights the critical role of the flexible and hydrophobic twelve-carbon backbone, identical to that in this compound, in forming the core of the nanocarriers. These APU nanoparticles demonstrated a lower critical solution temperature (LCST) around 41–43 °C, which is the typical temperature of cancerous tissue, allowing for targeted drug release. nih.gov The study reported that these nanoparticles were effectively internalized by breast cancer cells, leading to over 90% cell death, demonstrating the potential of this polymer structure in creating advanced drug delivery systems. nih.gov

The release of drugs from poly(ester-urethane) systems is intrinsically linked to the polymer's biodegradation mechanism. The degradation process in these materials, particularly within a physiological environment, occurs through two main pathways: hydrolysis and enzymatic action.

Hydrolytic Degradation : The primary and most significant mechanism for drug release is the hydrolysis of the ester linkages within the polyester polyol (soft segment). researchgate.net Water molecules attack these bonds, leading to chain scission. This breaks down the polymer matrix, releasing the physically entrapped drug. This process is generally faster than the degradation of the urethane linkages.

Enzymatic Degradation : In the biological environment, enzymes can significantly accelerate polymer degradation. mdpi.com Esterases, proteases, and ureases are known to catalyze the cleavage of both ester and urethane bonds. researchgate.netmdpi.com Fungi and bacteria are primary sources of such enzymes. mdpi.com The degradation of the hard segment, containing the urethane linkages derived from this compound, is a much slower process but is critical for the complete clearance of the polymer from the body. The susceptibility of the urethane bond to enzymatic attack ensures that the entire polymer chain eventually breaks down into smaller, excretable molecules. nih.gov

The combination of these mechanisms allows for a controlled, two-stage release profile, often characterized by an initial release governed by soft segment hydrolysis, followed by a slower, sustained release as the polymer backbone continues to degrade.

Specialized Material Functionalities

The distinct chemical structure of this compound—a long, flexible, and non-polar C12 alkyl chain—provides a foundation for creating polyurethanes with specialized functionalities. The length and flexibility of this aliphatic chain can be leveraged to design polymers with unique thermal and mechanical responses.

For instance, the significant difference in mobility and polarity between the flexible, amorphous soft segments (from bio-polyols) and the potentially crystalline hard segments (formed from this compound) is a key prerequisite for creating shape-memory polymers (SMPs). ehu.es In thermally-activated SMPs, the soft segment acts as the reversible phase, while the hard segment domains form physical crosslinks that memorize the material's permanent shape. The long C12 chain of this compound can enhance the phase separation between the hard and soft segments, which is critical for achieving high shape fixity and shape recovery values, essential for applications in smart biomedical devices and actuators. techscience.cn

Furthermore, the inherent hydrophobicity of the dodecane (B42187) backbone can be utilized to develop materials with enhanced water resistance for applications such as specialized coatings and adhesives. ethernet.edu.et By carefully selecting the polyol, the properties of the resulting polyurethane can be fine-tuned to create materials ranging from soft elastomers to rigid plastics, all benefiting from the underlying flexibility and stability conferred by the this compound monomer. ias.ac.in

Self-Assembling Molecular Systems based on Hydrogen Bonding

The formation of urethane linkages through the reaction of this compound with polyols introduces hydrogen bond donor (N-H) and acceptor (C=O) sites, which are fundamental to the self-assembly of the resulting polymers. tubitak.gov.tr These hydrogen bonds are crucial in dictating the secondary and tertiary structures of materials like proteins and other high molecular weight compounds. researchgate.net In polyurethanes derived from this compound, these non-covalent interactions drive the segregation of polymer chains into distinct domains, a phenomenon known as microphase separation. tubitak.gov.tr

The long, flexible twelve-carbon aliphatic chain of this compound forms the basis of the soft segments in the polymer structure. Conversely, the urethane groups, along with any chain extenders, constitute the hard segments. The hydrogen bonds preferentially form between the polar hard segments, leading to their aggregation into ordered domains. researchgate.net This molecular organization is a key feature of supramolecular polymers, where the assembly is governed by specific, directional, and reversible interactions. nih.gov

The symmetry of the diisocyanate molecule can significantly influence the long-range connectivity and ordering of these hydrogen-bonded networks. researchgate.net The linear and symmetric nature of this compound can facilitate the formation of well-ordered hard segment domains, which act as physical cross-links within the polymer matrix. This self-assembly process results in materials with unique thermal and mechanical properties, such as thermoplastic elastomers, where the hydrogen-bonded domains can be disrupted by heat, allowing the material to be processed, and reformed upon cooling. nih.gov The efficiency of this self-assembly and the resulting material properties are highly dependent on the interplay between the hydrogen bonding in the hard segments and the flexibility of the long aliphatic soft segments derived from this compound.

Fabrication of Organogels and Lumen-Loaded Gels

Organogels are a class of materials where organic liquids are entrapped within a three-dimensional network formed by gelator molecules. Low molecular weight organogelators often self-assemble through non-covalent interactions, such as hydrogen bonding, to create the gel network. researchgate.net Polymers derived from this compound can act as polymeric organogelators. The urethane linkages provide the necessary hydrogen bonding sites for the formation of a stable network that can immobilize organic solvents.

The synthesis of such organogels can be achieved by reacting this compound with appropriate co-monomers in a chosen organic solvent. Under specific conditions of concentration and temperature, the resulting polymer chains self-assemble, leading to the formation of a gel. The properties of the organogel, such as its mechanical strength and gel-sol transition temperature, can be tailored by controlling the polymer concentration and the structure of the co-monomers. The long aliphatic chain of this compound can enhance the gel's affinity for non-polar organic solvents.

"Lumen-loaded gels" refer to systems where a gel matrix is contained within the hollow core (lumen) of a structure, such as a hollow fiber or a microchannel. While direct research on lumen-loaded gels specifically using this compound-based polymers is not prevalent, the principles of their fabrication can be applied. An approach would involve introducing a solution of the this compound-based prepolymer and a crosslinking agent into the lumen of a porous support. The subsequent polymerization and gelation would occur in situ, confining the gel within the lumen. ncsu.edu This technique allows for the creation of functional materials where the loaded lumen can be used for applications like controlled release or as a microreactor. The gel's properties would be critical for the performance of such a system, and the versatility of polyurethane chemistry allows for tuning these properties as needed. mdpi.com

Porous Polymer Networks for Diverse Applications

Porous polymer networks (PPNs) are materials characterized by a high surface area and a stable, interconnected pore structure. These properties make them suitable for a variety of applications, including gas separation and storage. The reaction of this compound (DDI) with dithiol compounds has been shown to yield porous polymers through a process of polymerization-induced phase separation. researchgate.net

In this synthesis method, the polymerization of DDI and a dithiol, such as 1,6-hexanedithiol, is carried out in a solvent like toluene (B28343). As the polymer chains grow, they become insoluble in the solvent and phase-separate, forming a polymer-rich phase that solidifies into a porous structure. The resulting morphology often consists of connected globules, creating a network of pores. researchgate.net

The characteristics of these porous polymers are detailed in the table below:

| Property | Description | Reference |

| Monomers | This compound (DDI), dithiol compounds (e.g., 1,6-hexanedithiol) | researchgate.net |

| Synthesis Method | Polymerization-induced phase separation in toluene | researchgate.net |

| Morphology | Connected globules with diameters of approximately 5–10 μm | researchgate.net |

| Mechanical Properties | Soft and flexible, not breakable by compression up to 500 kPa | researchgate.net |

The flexibility of the long aliphatic chain in this compound contributes to the soft and flexible nature of the resulting porous network. researchgate.net These materials have potential applications in gas separation, where the pore structure can be exploited to selectively allow certain gas molecules to pass through while restricting others. nih.govd-nb.info The ability to tailor the pore size and surface chemistry of these networks by changing the monomers and reaction conditions opens up possibilities for creating materials designed for specific separation tasks, such as CO2/CH4 or CO2/N2 separation. nih.gov

Characterization Techniques and Analytical Approaches for 1,12 Diisocyanatododecane Derived Materials

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the chemical structure, monitoring reactions, and investigating intermolecular interactions within the polymer matrix.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Structure and Hydrogen Bonding

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural characterization of polyurethanes derived from 1,12-diisocyanatododricane. It provides direct evidence of the polymerization reaction by monitoring the disappearance of reactant functional groups and the appearance of characteristic urethane (B1682113) linkages.

The polymerization process is primarily tracked by observing the isocyanate (–N=C=O) stretching band, which appears around 2270 cm⁻¹. pitt.edu The successful formation of a polyurethane is confirmed by the disappearance or significant reduction of this peak in the final product's spectrum. pitt.edu Concurrently, new absorption bands emerge that are characteristic of the urethane group (–NH–COO–). These include the N–H stretching vibration, typically observed as a broad band in the 3500–3200 cm⁻¹ region, and the carbonyl (C=O) stretching vibration, which appears in the 1750–1500 cm⁻¹ range. pitt.edu

Furthermore, FT-IR is highly sensitive to hydrogen bonding, a critical factor influencing the microphase separation and mechanical properties of polyurethanes. The carbonyl group in the urethane linkage can act as a hydrogen bond acceptor, while the N–H group serves as a donor. The extent of hydrogen bonding can be assessed by analyzing the shape and position of the C=O and N-H stretching bands. Hydrogen-bonded carbonyl groups typically absorb at a lower wavenumber (e.g., ~1700 cm⁻¹) compared to free or non-bonded carbonyl groups (~1730 cm⁻¹). Deconvolution of the carbonyl stretching region allows for the quantification of the degree of phase separation in segmented polyurethanes. researchgate.net Similarly, the N-H stretching band provides insights into the associations between the hard segments of the polymer chains.

Table 1: Key FT-IR Absorption Bands for 1,12-Diisocyanatododecane-Derived Polyurethanes

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Structural Significance |

|---|---|---|---|

| Isocyanate (–N=C=O) | Stretching | ~2270 | Indicates presence of unreacted diisocyanate monomer. Disappearance confirms reaction completion. pitt.edu |

| Amine (N–H) | Stretching | 3500–3200 | Appearance confirms urethane bond formation. Broadening indicates hydrogen bonding. |

| Carbonyl (C=O) | Stretching | 1750–1680 | Confirms urethane linkage. Position and shape are sensitive to hydrogen bonding and local environment. pitt.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C CPMAS NMR, ¹H MAS NMR) for Structural Elucidation and Polymerization Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure of polymers derived from this compound. Both solution-state and solid-state NMR techniques are employed for structural elucidation and to monitor the polymerization process.

In ¹³C NMR spectra of the resulting polyurethanes, the formation of the urethane linkage is confirmed by the appearance of a characteristic signal for the carbonyl carbon (–NH–C =O) typically in the range of 155–159 ppm. mdpi.com The carbon atoms of the dodecamethylene chain (–(CH₂)₁₂–) from the diisocyanate monomer give rise to a series of signals in the aliphatic region of the spectrum. The specific chemical shifts of the carbons adjacent to the nitrogen atoms of the urethane group are particularly diagnostic.

¹H NMR spectroscopy is also used to confirm the structure and can be employed to monitor reaction kinetics. The disappearance of signals corresponding to the hydroxyl protons of the polyol and the appearance of the N–H proton signal of the urethane group (often in the 8-10 ppm region) signify the progress of the reaction. nih.gov The protons of the long methylene (B1212753) chain from the this compound backbone produce characteristic signals in the upfield region of the spectrum (typically 1.2-3.5 ppm). nih.gov

For cross-linked or insoluble polyurethane materials, solid-state NMR techniques such as Cross-Polarization Magic Angle Spinning (CPMAS) are essential. ¹³C CPMAS NMR can distinguish between hard and soft segments within the polymer matrix based on differences in molecular mobility. capes.gov.br The relaxation times of protons (T₁ρH) can be used to separate the spectra of the hard and soft domains, providing information on phase separation and domain sizes on the nanometer scale. capes.gov.br This allows for a detailed characterization of the polymer's morphology, which is directly linked to its mechanical properties.

Table 2: Characteristic NMR Chemical Shifts (δ) for this compound-Derived Polyurethanes

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Significance |

|---|---|---|---|

| ¹³C | Urethane Carbonyl (–NH–C OO–) | 155–159 | Confirms formation of the urethane bond. mdpi.com |

| ¹³C | Methylene (–C H₂–NCOO–) | ~41 | Carbon atom from the diisocyanate adjacent to the urethane nitrogen. cityu.edu.hk |

| ¹³C | Methylene (–(CH₂)₁₀–) | 26–31 | Carbons in the central part of the dodecamethylene chain. cityu.edu.hk |

| ¹H | Urethane Amide (–NH –) | 8–10 | Confirms urethane linkage formation. nih.gov |

Thermal Analysis

Thermal analysis techniques are critical for determining the operational temperature range and processing conditions for polymeric materials. They measure changes in physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallization Kinetics

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of materials derived from this compound. By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). researchgate.net

DSC is also extensively used to study crystallization and melting phenomena. The crystallization process is seen as an exothermic peak upon cooling from the melt, while melting is an endothermic peak upon heating. researchgate.net The shape and area of these peaks provide information about the degree of crystallinity and the enthalpy of the transitions.

The kinetics of crystallization can be studied through both isothermal and non-isothermal DSC experiments. mdpi.com In isothermal studies, the sample is rapidly cooled to a specific temperature below its melting point, and the heat evolved during crystallization is measured over time. This data is often analyzed using the Avrami model, which describes the kinetics of phase transformation and provides parameters such as the Avrami exponent (n), indicative of the nucleation mechanism and crystal growth geometry. mdpi.com

Table 3: Thermal Properties of Polyurethanes Measured by DSC

| Property | Description | Typical Observation in DSC Thermogram | Significance |

|---|---|---|---|

| Glass Transition (Tg) | Transition from glassy to rubbery state | Step change in the baseline of the heat flow curve mdpi.com | Defines the lower use temperature; indicates phase separation in segmented polymers. |

| Crystallization (Tc) | Process of crystal formation from the melt | Exothermic peak upon cooling researchgate.net | Important for processing conditions; indicates the ability of polymer chains to order. |

| Melting (Tm) | Transition from crystalline solid to amorphous liquid | Endothermic peak upon heating researchgate.net | Defines the upper use temperature and processing window. |

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) provides information on the viscoelastic properties of materials by applying a sinusoidal stress and measuring the resultant strain. researchgate.net This technique is particularly sensitive to molecular motions and transitions within the polymer. The primary outputs are the storage modulus (E' or G'), loss modulus (E'' or G''), and the tangent of the phase angle, tan δ (delta).

The storage modulus represents the elastic response of the material, indicating its ability to store energy. A high storage modulus corresponds to a stiff material. The loss modulus represents the viscous response, or the energy dissipated as heat, and is related to internal molecular motions.

A typical DMTA thermogram shows a significant drop in the storage modulus as the material is heated through its glass transition temperature (Tg). The Tg is often identified as the temperature at which the loss modulus or tan δ reaches a maximum. The tan δ peak provides a measure of the damping characteristics of the material; a high tan δ indicates good energy absorption, which is desirable in applications requiring vibration damping. For segmented polyurethanes, DMTA is highly effective in identifying the Tgs of both the soft and hard phases, offering clear evidence of phase separation.

Table 4: Key Parameters Obtained from DMTA of Polymeric Materials

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Storage Modulus | E' or G' | Represents the elastic behavior and stiffness of the material. | Indicates the load-bearing capacity of the material at a given temperature. |

| Loss Modulus | E'' or G'' | Represents the viscous behavior and energy dissipation as heat. | Related to internal friction and molecular motions. Its peak is often used to define Tg. |

Morphological and Structural Characterization

The macroscopic properties of polymers derived from this compound are governed by their solid-state morphology, including the degree of crystallinity and the arrangement of different phases. Techniques such as X-ray scattering and microscopy are used to visualize and quantify these structural features.

Due to the thermodynamic incompatibility between the flexible polyol (soft segment) and the urethane-rich hard segments, segmented polyurethanes often undergo microphase separation, forming distinct domains. The long aliphatic chain of this compound influences the packing and crystallinity of the hard segments.

Wide-Angle X-ray Scattering (WAXS) is used to probe the crystalline structure of the material. Sharp diffraction peaks in the WAXS pattern indicate the presence of ordered crystalline domains, and their positions can be used to determine the unit cell parameters. The degree of crystallinity can be estimated from the relative areas of the crystalline peaks and the amorphous halo.

Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures, typically in the range of 2 to 200 nm. pitt.edu For phase-separated polyurethanes, a peak in the SAXS profile is often observed, which corresponds to the average distance between the hard segment domains, providing a quantitative measure of the microphase-separated morphology.

Microscopy techniques offer direct visualization of the surface and bulk morphology. Scanning Electron Microscopy (SEM) provides topographical information about the material's surface, revealing features related to phase separation and processing. Atomic Force Microscopy (AFM) can generate high-resolution three-dimensional images of the surface topography. In tapping mode, AFM can also produce phase images that are sensitive to local variations in mechanical properties, allowing for the clear distinction between harder (hard segment) and softer (soft segment) domains on the nanometer scale.

X-ray Diffraction (XRD) for Crystalline Structure and Amorphous Character

X-ray diffraction (XRD) is a powerful non-destructive technique used to investigate the atomic and molecular structure of materials. In the context of polymers derived from this compound, XRD is instrumental in determining the degree of crystallinity. The resulting XRD pattern displays sharp, intense peaks for crystalline domains, where polymer chains are highly ordered, and broad, diffuse halos for amorphous regions, where chains are randomly arranged. prz.edu.plresearcher.life

The analysis of XRD patterns provides valuable insights into the arrangement of polymer chains. For instance, in some polyurethanes, the presence of distinct peaks can indicate a certain degree of crystallinity, while weaker, broader peaks are characteristic of amorphous structures. cern.ch The degree of crystallinity significantly influences the mechanical properties of the material, such as its hardness, tensile strength, and flexibility. Generally, a higher degree of crystallinity imparts greater rigidity and strength.

Scanning Electron Microscopy (SEM) for Surface Morphology and Porous Structures

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and internal porous structures of materials at high magnifications. bhu.ac.in For materials derived from this compound, particularly foams and porous polymers, SEM reveals critical information about cell size, shape, and interconnectivity. nih.govresearchgate.netresearchgate.netresearchgate.net

SEM micrographs of polyurethane foams, for example, can show regular, uniform, closed-cell structures or more irregular, open-cell morphologies. researchgate.net The nature of the porous structure, as revealed by SEM, directly impacts the material's density, thermal insulation properties, and mechanical response to compressive forces.

Optical Microscopy for Spherulite Morphology and Crystallization Behavior

Polarized Optical Microscopy (POM) is a valuable technique for studying the morphology of semi-crystalline polymers. When polymers crystallize from the melt, they often form spherical structures known as spherulites. researchgate.net POM can be used to observe the size, shape, and internal structure of these spherulites, which are composed of radially growing crystalline lamellae. The characteristic "Maltese cross" pattern observed under cross-polarizers is a hallmark of spherulitic structures and provides information about the orientation of the polymer chains within the lamellae. gantrade.comresearchgate.net

Mechanical and Rheological Characterization

Understanding the mechanical and flow properties of this compound-derived materials is crucial for their application in various fields.

Compression Testing and Young's Modulus Determination

Compression testing is a fundamental mechanical test used to determine the behavior of materials under compressive loads. This is particularly relevant for polyurethane foams and elastomers derived from this compound. The test measures the material's compressive strength, which is the maximum stress it can withstand before failure, and its Young's modulus (or modulus of elasticity), which is a measure of its stiffness. mdpi.comresearchgate.netnih.govresearchgate.net

For polyurethane foams, the compressive properties are highly dependent on the foam's density and cellular structure. nih.govkobv.deiastate.edu Higher density foams generally exhibit higher compressive strength and Young's modulus. The stress-strain curve obtained from a compression test provides valuable information about the material's elastic and plastic deformation behavior. atlantis-press.comresearchgate.net

Table 1: Representative Compressive Properties of Polyurethane Foams

| Foam Density (g/cm³) | Young's Modulus (MPa) | Compressive Strength (MPa) |

| 0.09 | 0.08 - 0.93 | 0.01 - 0.07 |

| 0.16 | 15.1 - 151.4 | 0.9 - 4.5 |

| 0.32 | 15.1 - 151.4 | 0.9 - 4.5 |

Note: This table presents a range of values found in the literature for polyurethane foams of varying densities and is intended to be illustrative. Specific values for materials derived from this compound may vary. nih.gov

Tensile Strength and Elongation at Break Analysis

Tensile testing is another critical mechanical test that evaluates the behavior of a material under a pulling or stretching load. This analysis determines the tensile strength, which is the maximum stress the material can endure before breaking, and the elongation at break, which is the percentage increase in length at the point of fracture and indicates the material's ductility. dtic.milresearchgate.net

For polyurethanes derived from this compound, the tensile properties are significantly influenced by the chemical composition, particularly the nature of the soft and hard segments. nih.govgantrade.commdpi.comnih.gov The hard segments, formed by the reaction of the diisocyanate, contribute to the material's strength and stiffness, while the soft segments, typically long-chain polyols, impart flexibility and elasticity. The ratio of hard to soft segments and the molecular weight of the soft segment are key factors in tailoring the tensile properties. gantrade.com

Table 2: Illustrative Tensile Properties of Polyurethanes

| Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| Low | Lower | Higher |

| High | Higher | Lower |

Note: This table illustrates the general trend of how hard segment content influences the tensile properties of polyurethanes. Actual values are dependent on the specific chemical composition.

Advanced Characterization for Specific Applications

Beyond the fundamental characterization techniques, a range of advanced analytical methods are employed to investigate the properties of this compound-derived materials for specific, high-performance applications. For instance, in the development of "smart" materials like shape-memory polymers, techniques such as Dynamic Mechanical Analysis (DMA) are used to study the material's viscoelastic properties and determine its glass transition temperature and storage modulus, which are critical for its shape-memory behavior.

For applications in coatings and adhesives, surface-sensitive techniques like Atomic Force Microscopy (AFM) can provide nanoscale information on surface roughness and adhesion forces. Furthermore, for biomedical applications, a suite of biocompatibility and biodegradability tests are essential to ensure the material's suitability for use in the human body.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of materials derived from this compound, such as polyurethanes, HPLC is instrumental in analyzing the products formed during degradation studies. The degradation of these polymers, whether through hydrolytic, oxidative, or thermal pathways, can lead to the cleavage of the urethane linkages and the release of various smaller molecules. nih.gov

The primary degradation products expected from a polyurethane synthesized with this compound would include the diisocyanate itself, the corresponding diamine (1,12-diaminododecane) formed through hydrolysis and decarboxylation, and the polyol component used in the synthesis. HPLC, particularly in reverse-phase mode with a suitable organic mobile phase gradient, can effectively separate these compounds. A UV detector is commonly used for detection, as the isocyanate and any aromatic components will have a UV chromophore. mdpi.com

For the analysis of aliphatic isocyanates like this compound, which lack a strong chromophore, derivatization with an appropriate UV-absorbing or fluorescent agent is often necessary prior to HPLC analysis. researchgate.net This allows for sensitive detection and quantification of the released diisocyanate.

Illustrative Research Findings:

| Degradation Time (weeks) | Concentration of this compound (µg/mL) | Concentration of 1,12-Diaminododecane (µg/mL) |

|---|---|---|

| 0 | 0.5 | 0.2 |

| 4 | 1.2 | 3.5 |

| 8 | 2.8 | 7.1 |

| 12 | 4.5 | 12.3 |

This table illustrates the potential data that could be generated from an HPLC analysis of the degradation products of a polyurethane derived from this compound. The increasing concentrations of the diisocyanate and its corresponding diamine over time would indicate the progression of polymer degradation.

Mass Spectrometry (MS) for Molecular Identification in Degradation Studies

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the molecular identification of unknown compounds, such as the degradation products of polymeric materials. nih.gov When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides both qualitative and quantitative information about the composition of complex mixtures. osti.gov

In the study of this compound-derived materials, MS is used to confirm the identity of the degradation products separated by chromatography. The fragmentation patterns observed in the mass spectrum provide structural information that can be used to identify the original diisocyanate, its derivatives (e.g., amines), and fragments of the polyol. researchgate.net

Thermal degradation studies of polyurethanes, for example, often utilize techniques like Pyrolysis-GC-MS. researchgate.net In this method, the polymer is heated to a high temperature in an inert atmosphere, and the volatile degradation products are directly introduced into the GC-MS for separation and identification. For aliphatic polyurethanes, this can lead to the detection of the constituent diisocyanate and fragments of the polyol chain. researchgate.net

Illustrative Research Findings:

Although specific mass spectrometry data for the degradation products of this compound-based materials were not found in the searched literature, the expected findings can be extrapolated from studies on similar polyurethanes. Thermal degradation of MDI-based polyurethane foams, for instance, has been shown to release MDI, phenyl isocyanate, and methyl isocyanate. researchgate.net A similar analysis of a polyurethane made with this compound would be expected to show the molecular ion and characteristic fragments of this diisocyanate.

| Potential Degradation Product | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| This compound | 252.18 | Fragment corresponding to loss of NCO, cleavage of alkyl chain |

| 1,12-Diaminododecane | 200.22 | Fragments from cleavage of the alkyl chain |

| Polyol Fragments | Varies | Depends on the specific polyol used in the synthesis |

This table provides a hypothetical summary of the expected mass spectrometry data for the primary degradation products of a polyurethane based on this compound. The identification of these ions would confirm the degradation pathway of the polymer.

Swelling Ratio Determination in Gels and Crosslinked Systems

The swelling ratio is a fundamental property of hydrogels and other crosslinked polymer networks that describes their ability to absorb and retain a solvent, typically water. nih.gov This property is critically dependent on the chemical structure of the polymer, the crosslinking density, and the interaction between the polymer and the solvent. mdpi.com For gels and crosslinked systems incorporating this compound as a crosslinking agent, the long, flexible aliphatic chain of the diisocyanate would be expected to influence the network structure and, consequently, the swelling behavior.

The swelling ratio is typically determined gravimetrically. A dried sample of the crosslinked material is weighed and then immersed in the solvent for a specified period, until equilibrium is reached. The swollen sample is then removed, excess surface solvent is carefully blotted away, and the sample is weighed again. The swelling ratio (SR) is calculated using the following formula:

SR (%) = [(Ws - Wd) / Wd] x 100

Where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.

Illustrative Research Findings:

While no studies were identified that specifically report the swelling ratio of gels crosslinked with this compound, the influence of crosslinker chemistry on swelling is a well-documented phenomenon. diva-portal.org For instance, a study on polyelectrolyte hydrogels showed that both the monomer concentration and the crosslinker amount significantly affect the swelling degree. nih.gov A higher crosslinker concentration generally leads to a more tightly crosslinked network and a lower swelling ratio.

| Monomer Concentration (mol/L) | This compound Crosslinker (mol%) | Equilibrium Swelling Ratio (%) |

|---|---|---|

| 1.0 | 1.0 | 1200 |

| 1.0 | 2.0 | 850 |

| 2.0 | 1.0 | 950 |

| 2.0 | 2.0 | 600 |

This interactive table illustrates the expected trend in the equilibrium swelling ratio of a hypothetical hydrogel system crosslinked with this compound. The swelling ratio is expected to decrease with increasing monomer and crosslinker concentrations, reflecting a more densely crosslinked polymer network.

Electro-Optical Property Evaluation in Liquid Crystal Cells

The application of specific chemical compounds in liquid crystal (LC) technology is typically for the purpose of modifying the electro-optical properties of the LC mixture. These properties, such as the threshold voltage, switching times, and contrast ratio, are critical for the performance of liquid crystal displays (LCDs) and other optical devices.

The evaluation of electro-optical properties is conducted by introducing the material of interest into a liquid crystal cell, which consists of two parallel glass plates with transparent electrodes, separated by a small gap filled with the liquid crystal mixture. An electric field is applied across the cell, and the resulting changes in the optical properties of the liquid crystal are measured.

Despite a thorough search of the scientific literature, no studies were found that describe the use of this compound in liquid crystal cells or the evaluation of its effect on their electro-optical properties. This suggests that this particular compound may not be a common component in liquid crystal formulations. Therefore, no research findings or data tables can be presented for this subsection.

Theoretical and Computational Studies of 1,12 Diisocyanatododecane Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the reaction mechanisms of isocyanates, including those analogous to 1,12-diisocyanatododecane.

DFT calculations are instrumental in studying the thermodynamics and kinetics of polyurethane and polyurea formation. For instance, DFT can be used to model the reaction pathways of diisocyanates with polyols or polyamines. These calculations can determine the activation energies of transition states, providing a deeper understanding of the reaction rates. By analyzing the electronic properties of the reactants, intermediates, and products, researchers can predict the most likely reaction pathways.

Studies on similar systems, such as the trimerization of hexamethylene diisocyanate, have utilized DFT to explore one-step and two-step reaction mechanisms, calculating the activation barriers for each pathway. researchgate.net Such computational approaches can also investigate the catalytic effects of various compounds on isocyanate reactions. For example, DFT has been employed to understand the mechanism of base-catalyzed hydrocyanation of α,β-unsaturated ketones, which involves similar principles of nucleophilic addition that are relevant to urethane (B1682113) formation.

Frontier Molecular Orbital (FMO) analysis, often performed in conjunction with DFT, helps in understanding the reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the nucleophilic and electrophilic nature of the reacting species, respectively.

Table 1: Example of DFT-Calculated Parameters for a Generic Isocyanate Reaction

| Parameter | Value (kcal/mol) | Significance |

| Activation Energy (Uncatalyzed) | 25-35 | Energy barrier for the reaction to occur without a catalyst. |

| Activation Energy (Catalyzed) | 15-25 | Reduced energy barrier in the presence of a catalyst, leading to a faster reaction. |

| Reaction Enthalpy | -20 to -30 | Indicates an exothermic reaction, releasing heat. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Structural Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For systems involving this compound, MD simulations provide valuable insights into the intermolecular interactions and structural stability of the resulting polymers.

In these simulations, the interactions between atoms are described by a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the examination of dynamic processes and the calculation of various macroscopic properties from the microscopic behavior.

For polyurethanes derived from this compound, MD simulations can be used to investigate:

Chain Conformation and Flexibility: The long, flexible dodecamethylene chain of this compound imparts significant flexibility to the resulting polymer chains. MD simulations can characterize this flexibility by analyzing dihedral angle distributions and end-to-end distances of the polymer chains.

Intermolecular Forces: The simulations can quantify the contributions of van der Waals and electrostatic interactions between polymer chains. This is crucial for understanding the cohesion and packing of the polymer matrix.

Structural Stability: By simulating the system at different temperatures and pressures, the structural stability of the polymer can be assessed. This includes studying phenomena like the glass transition temperature (Tg), which is a critical property for polymer applications.

Recent studies have used MD simulations to investigate the properties of polyurethane-based nanocomposites, where understanding the interface between the polymer and nanofillers is key to predicting the material's mechanical properties. taylorfrancis.comresearchgate.net

Modeling of Hydrogen-Bonding Networks and Self-Assembly Processes

The properties of polyurethanes and polyureas derived from this compound are significantly influenced by hydrogen bonding. The urethane (-NH-COO-) and urea (B33335) (-NH-CO-NH-) linkages formed during polymerization act as hydrogen bond donors and acceptors. These interactions lead to the formation of extensive hydrogen-bonding networks, which play a crucial role in the self-assembly and morphology of the polymer.

Computational modeling is essential for understanding these complex hydrogen-bonding networks.

Quantum Mechanical Calculations: Methods like DFT can be used to calculate the strength and geometry of individual hydrogen bonds between model urethane or urea compounds. nih.gov These calculations provide accurate information about the binding energies and preferred orientations of the hydrogen-bonded pairs. nih.gov

Molecular Dynamics Simulations: MD simulations can model the collective behavior of these hydrogen bonds in a larger polymer system. By analyzing the simulation trajectories, researchers can identify the formation of hydrogen-bonded aggregates and study their dynamics. The radial distribution function (RDF) between the hydrogen bond donor and acceptor atoms can be calculated to characterize the structure of the hydrogen-bonding network.

Prediction of Polymer Structures and Resulting Material Properties

A primary goal of computational studies in polymer science is to predict the macroscopic properties of materials from their chemical structure. dtic.mil For polymers based on this compound, computational methods can be used to predict a range of properties, including mechanical, thermal, and solubility characteristics.

Mechanical Properties: MD simulations can be used to perform "virtual tensile tests" on a polymer model. By applying a strain to the simulation box and measuring the resulting stress, the Young's modulus, tensile strength, and elongation at break can be estimated. These predictions are valuable for designing polymers with specific mechanical performance.

Thermal Properties: The glass transition temperature (Tg) can be predicted from MD simulations by monitoring the change in density or specific volume as a function of temperature. Other thermal properties, such as thermal conductivity, can also be calculated.

Solubility: The solubility of a polymer in different solvents can be predicted using methods that calculate the free energy of mixing. The Hansen Solubility Parameters (HSP) and Flory-Huggins interaction parameters can be estimated computationally to guide the selection of appropriate solvents for polymer processing.